(4-pyrrolidin-1-ylphenyl)boronic Acid
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Overview
Description
(4-pyrrolidin-1-ylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-pyrrolidin-1-ylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 4-bromoaniline and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as toluene or ethanol).
Procedure: The 4-bromoaniline is first reacted with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-pyrrolidin-1-ylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl halides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(4-pyrrolidin-1-ylphenyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-pyrrolidin-1-ylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards specific targets, such as proteasomes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine ring, making it less selective in biological applications.
(4-Morpholin-4-ylphenyl)boronic Acid: Contains a morpholine ring instead of pyrrolidine, which alters its reactivity and binding properties.
(4-Piperidin-1-ylphenyl)boronic Acid: Features a piperidine ring, providing different steric and electronic effects compared to pyrrolidine.
Uniqueness
(4-pyrrolidin-1-ylphenyl)boronic acid is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and binding interactions. This structural feature contributes to its higher selectivity and potency in biological applications compared to similar compounds .
Properties
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBXPPPIFWGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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